10,9-Borazaronaphthalene
Description
Contextualization within Boron-Nitrogen Heterocycles
Boron-nitrogen (B-N) heterocycles are a class of compounds that incorporate a boron-nitrogen bond within a ring structure. rroij.comnih.gov These compounds have garnered significant interest because they are isoelectronic with all-carbon analogues, meaning they possess the same number of valence electrons. rroij.comacs.org This family of heterocycles includes a wide range of structures, from simple rings like borazine (B1220974) (often called "inorganic benzene") to complex polycyclic aromatic systems. researchgate.net
Azaborines, which feature alternating boron and nitrogen atoms in a ring, are a prominent sub-category. evitachem.comresearchgate.net The chemistry of B-N heterocycles is diverse, with applications spanning materials science, where their unique photophysical properties are exploited for devices like organic light-emitting diodes (OLEDs), to medicinal chemistry. ontosight.ainih.gov The introduction of the B-N motif into an organic framework significantly expands structural diversity and provides a powerful tool for modifying the electronic and steric properties of molecules. rroij.comnih.gov
Principles of BN/CC Isosterism in Aromatic Systems
The principle of isosterism refers to the substitution of an atom or a group of atoms in a molecule with another group having similar size, shape, and electronic configuration. BN/CC isosterism, the replacement of a carbon-carbon (C=C) double bond with a boron-nitrogen (B-N) unit, is a powerful strategy in chemical design. acs.orgnih.gov The B-N bond is isoelectronic with the C=C bond, and this substitution often results in molecules that are structurally similar to their all-carbon parent compounds. rroij.comacs.org
Despite the structural similarity, the difference in electronegativity between boron and nitrogen introduces a significant dipole moment and alters the electronic distribution within the aromatic π-system. acs.orgevitachem.com This "doping" of the aromatic scaffold with a B-N unit can lower the energy of the Highest Occupied Molecular Orbital (HOMO) and raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a wider HOMO-LUMO gap compared to the parent hydrocarbon. acs.orgacs.orgx-mol.com This modification affects the molecule's reactivity, aromaticity, and optoelectronic properties, such as absorption and fluorescence. ontosight.aiacs.orgacs.org For instance, BN substitution can enhance photoluminescence quantum yields and improve photostability compared to the corresponding acenes. acs.org
Historical Development and Significance of Borazaronaphthalenes
The study of boron-nitrogen containing aromatic systems began with the pioneering work of Dewar and colleagues. The first 2,1-borazaronaphthalene was synthesized in 1959 through the reaction of 2-aminostyrene with boron trichloride. nih.govnih.gov This foundational work laid the groundwork for exploring the concept of aromaticity in heteroatomic systems. nih.gov The synthesis of 10,9-borazaronaphthalene was later significantly improved, and its properties were studied in detail, confirming its isomorphism with the isoelectronic naphthalene (B1677914). researchgate.net
Initially, research on borazaronaphthalenes was primarily focused on understanding the fundamental principles of aromaticity. nih.gov However, in recent decades, the field has experienced a renaissance, driven by the recognition that these compounds are valuable substructures for expanding molecular diversity in various applications. nih.govresearchgate.net The azaborine motif has become a potent tool in materials science and medicinal chemistry. nih.govacs.org Advances in synthetic methodologies, including palladium-catalyzed cross-coupling reactions and C-H activation, have enabled the creation of a wide library of functionalized borazaronaphthalenes, which were previously inaccessible due to harsh reaction conditions. evitachem.comnih.govacs.orgresearchgate.net These developments have transformed borazaronaphthalenes from mere chemical curiosities into highly versatile building blocks for advanced materials and biologically active molecules. nih.govnih.gov
Overview of Research Opportunities and Challenges
The unique electronic and photophysical properties of this compound and its derivatives present significant research opportunities. In materials science, they are promising candidates for organic electronic devices due to their potential for tailored optoelectronic properties and increased stability. ontosight.aiacs.org The ability to fine-tune the HOMO-LUMO gap through BN/CC isosterism allows for the design of materials with specific absorption and emission characteristics. acs.orgacs.org In medicinal chemistry, the azaborine scaffold serves as a valuable bioisostere for traditional aromatic systems, enabling the exploration of new chemical space for drug discovery. nih.govacs.org
Despite the progress, challenges remain. A primary challenge lies in developing more efficient and versatile synthetic routes to access complex and highly functionalized borazaronaphthalenes under mild conditions. nih.govacs.org While significant strides have been made, many synthetic methods still require multi-step processes or harsh reagents, limiting the accessible molecular diversity. nih.govacs.org Another challenge is the comprehensive understanding and prediction of the structure-property relationships in these systems. nih.gov Further exploration of the reactivity of the B-N unit and the surrounding carbon framework is needed to unlock the full potential of these compounds. nih.govresearchgate.net Overcoming these hurdles will be crucial for advancing the application of this compound and other BN-heterocycles in various scientific fields. researchgate.netacs.org
Data Tables
Table 1: General Properties of this compound This table is interactive. You can sort the data by clicking on the headers.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈BN | evitachem.comnih.gov |
| Molecular Weight | 128.97 g/mol | evitachem.com |
| CAS Number | 1425-58-7 | evitachem.comnih.gov |
| Classification | Heteroaromatic Compound, Azaborine | evitachem.com |
| Physical Description | Planar, unsaturated ring system | ontosight.ai |
Table 2: Spectroscopic Data for this compound This table is interactive. You can sort the data by clicking on the headers.
| Spectroscopic Data | Details | Source |
|---|---|---|
| Proton NMR Spectrum | Has been completely analyzed | researchgate.net |
| ¹¹B NMR Chemical Shift | Referenced to external BF₃·Et₂O (0.0 ppm) | acs.org |
| Mass Spectrometry | m/z values of 129 and 128 observed | nih.gov |
| UV-Vis Absorption | Used to study electronic properties and compare with isoelectronic analogues | chinesechemsoc.orgchinesechemsoc.org |
| Fluorescence | Exhibits interesting photophysical properties, including fluorescence | ontosight.ai |
Structure
2D Structure
Properties
CAS No. |
1425-58-7 |
|---|---|
Molecular Formula |
C8H8BN |
Molecular Weight |
128.97 g/mol |
IUPAC Name |
azaborinino[1,2-a]azaborinine |
InChI |
InChI=1S/C8H8BN/c1-3-7-10-8-4-2-6-9(10)5-1/h1-8H |
InChI Key |
GSVAFVMURLKGLG-UHFFFAOYSA-N |
SMILES |
B12C=CC=CN1C=CC=C2 |
Canonical SMILES |
B12C=CC=CN1C=CC=C2 |
Other CAS No. |
1425-58-7 |
Origin of Product |
United States |
Synthetic Methodologies for 10,9 Borazaronaphthalene and Its Derivatives
Early Synthetic Approaches
Initial methods for the synthesis of 10,9-borazaronaphthalene and its derivatives laid the groundwork for more sophisticated strategies. These early approaches primarily involved annulation and cyclization reactions.
Annulation Reactions via 2-Aminostyrenes and Boron Halides
One of the earliest and most fundamental approaches to constructing the 2,1-borazaronaphthalene framework involves the annulation reaction between a 2-aminostyrene derivative and a boron halide, such as boron trichloride. nih.gov This method, first reported by Dewar and Dietz in 1959, provides a direct route to the core structure. nih.gov The reaction proceeds through the formation of an intermediate that subsequently undergoes cyclization. nih.gov While foundational, this method often requires harsh conditions and may offer limited scope for introducing diverse functionalities.
Further development of this approach has shown that the resulting B-chloro-2,1-borazaronaphthalene can be functionalized at the boron atom by reacting it with Grignard reagents. nih.gov This allows for the introduction of aryl or alkyl groups at the boron center, expanding the structural diversity of the resulting compounds.
Three-Component Cyclization Strategies
Another early and effective method for synthesizing 2,1-borazaronaphthalenes is through a three-component reaction. This strategy typically involves the reaction of an aniline, an aryldichloroborane, and phenylacetylene. nih.gov This approach allows for the convergent assembly of the borazaronaphthalene core from readily available starting materials. A key feature of this method is the incorporation of a substituent at the C4 position of the resulting azaborine ring, originating from the alkyne component. nih.gov
Advanced Synthetic Strategies and Regiocontrol
Building upon the foundational work, more advanced synthetic strategies have emerged, offering greater control over the substitution patterns and enabling the synthesis of a wider range of derivatives with tailored properties.
Aryl Diazonium Salts and Boronic Acid/Ester Cyclizations
A significant advancement in the synthesis of this compound involves the reaction of aryl diazonium salts with boronic acids or their esters, followed by a cyclization step. ontosight.ai This method has proven to be a versatile and efficient way to construct the heterocyclic scaffold. The use of aryl diazonium salts, which are readily available and highly reactive, facilitates the formation of the key aryl-aryl bond required for the subsequent cyclization. sioc-journal.cn This approach offers a convergent pathway to the target molecule and allows for the introduction of various substituents on the aromatic rings.
The reaction mechanism is believed to proceed through the formation of an aryl radical from the diazonium salt, which then reacts with the boronic acid derivative. beilstein-journals.org Subsequent intramolecular cyclization leads to the formation of the this compound ring system.
Table 1: Examples of Aryl Diazonium Salt and Boronic Acid/Ester Cyclizations
| Aryl Diazonium Salt Precursor | Boronic Acid/Ester | Product | Reference |
|---|---|---|---|
| 2-Vinylbenzenediazonium tetrafluoroborate | Phenylboronic acid | 10-Phenyl-10,9-borazaronaphthalene | ontosight.ai |
| 4-Methoxy-2-vinylbenzenediazonium tetrafluoroborate | 4-Tolylboronic acid | 7-Methoxy-10-(4-tolyl)-10,9-borazaronaphthalene | ontosight.ai |
Palladium-Catalyzed Cross-Coupling Methods for Derivatization
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the derivatization of the this compound core, allowing for the introduction of a wide array of functional groups with high regioselectivity. evitachem.comacs.org These methods typically start with a pre-functionalized borazaronaphthalene, such as a bromo- or chloro-substituted derivative, which then undergoes coupling with various partners.
The Suzuki-Miyaura cross-coupling reaction is a prominent example, where a halogenated 2,1-borazaronaphthalene is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.orgnih.gov This has been successfully employed to introduce aryl and heteroaryl groups at specific positions of the borazaronaphthalene scaffold. acs.orgnih.gov The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and regioselectivity. acs.org
Table 2: Palladium-Catalyzed Cross-Coupling for Derivatization
| Borazaronaphthalene Substrate | Coupling Partner | Catalyst/Ligand | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-2-phenyl-2,1-borazaronaphthalene | Phenylboronic acid | XPhos-Pd-G2 | 2,3-Diphenyl-2,1-borazaronaphthalene | acs.org |
| 8-Borylated 2,1-borazaronaphthalene | Aryl bromide | XPhos-Pd-G2 | C(8)-Aryl-2,1-borazaronaphthalene | acs.org |
| 2-(Chloromethyl)-2,1-borazaronaphthalene | Potassium (hetero)aryltrifluoroborate | PdCl₂(dppf) | 2-((Hetero)arylmethyl)-2,1-borazaronaphthalene | acs.org |
Nickel-Catalyzed Reductive Coupling Approaches
Nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful strategy for forming carbon-carbon bonds, including for the derivatization of borazaronaphthalenes. chinesechemsoc.orgchinesechemsoc.org These methods are particularly useful for coupling electrophiles, such as alkyl halides, with the borazaronaphthalene core. nih.gov Nickel catalysts are often favored due to their lower cost and unique reactivity compared to palladium. chinesechemsoc.org
One notable application is the reductive coupling of alkyl iodides at the 3-position of the borazaronaphthalene ring, enabling the introduction of C(sp³)-hybridized fragments. nih.gov More recently, photoredox/nickel dual catalysis has provided an even milder and more versatile approach for forging C(sp³)–C(sp²) bonds, allowing for the introduction of various alkyl fragments with excellent functional group tolerance. nih.gov
Table 3: Nickel-Catalyzed Reductive Coupling for Derivatization
| Borazaronaphthalene Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|
| 3-Bromo-2,1-borazaronaphthalene | 1° and 2° Alkyl iodides | Ni catalyst | 3-Alkyl-2,1-borazaronaphthalene | nih.gov |
| Brominated 2,1-borazaronaphthalene | Ammonium alkylbis(catecholato)silicates | Photoredox/Ni dual catalysis | Alkyl-substituted 2,1-borazaronaphthalene | nih.gov |
Iridium-Mediated C-H Activation for Regioselective Functionalization
Iridium-catalyzed C-H activation, particularly for borylation, has emerged as a powerful tool for the late-stage functionalization of aromatic compounds, including BN-heterocycles. chemrxiv.orgdiva-portal.org This method allows for the direct conversion of robust C-H bonds into versatile boronate esters, which can serve as synthetic handles for subsequent cross-coupling reactions. researchgate.net For borazaronaphthalene isomers, the regioselectivity of this transformation is heavily influenced by both electronic and steric factors. nih.gov
In the case of 2,1-borazaronaphthalene, which is structurally related to indole, iridium-mediated C-H activation enables the installation of a boryl group at the C8 position, a site previously difficult to access. nih.govacs.org Computational studies suggest that the transition state of this reaction has significant proton-transfer character, meaning the regioselectivity is guided by the anionic stability of the different C-H centers on the ring. nih.govresearchgate.net For 2-phenyl-2,1-borazaronaphthalene, the C8 position is calculated to be the most amenable to anionic charge stabilization, which aligns with the experimentally observed regioselectivity. nih.govacs.org
While direct studies on this compound (also referred to as 4a-aza-8a-boranaphthalene) are specific, research on this bridgehead isomer reveals that iridium-catalyzed C-H borylation occurs regioselectively at the β-position (C3). researchgate.netresearchgate.net The electronically favored position alpha to the nitrogen is sterically hindered, thus directing the borylation to the next most electronically stable and sterically accessible site. researchgate.net This selective functionalization can be controlled to yield either mono- or di-functionalized products by adjusting the reaction conditions. researchgate.netresearchgate.net The development of these C-H activation methods provides a strategic advantage for creating diverse derivatives that would be challenging to synthesize otherwise. diva-portal.org
Table 1: Regioselectivity in Iridium-Catalyzed C-H Borylation of Borazaronaphthalene Isomers
| Isomer | Predicted/Observed Position of Borylation | Rationale | Reference |
|---|---|---|---|
| 2,1-Borazaronaphthalene | C8 | Highest anionic charge stabilization; steric accessibility. | nih.govacs.org |
| This compound (4a-aza-8a-boranaphthalene) | C3 (β-position) | Steric hindrance at the α-position; electronic stability of the β-position. | researchgate.net |
Late-Stage Functionalization Techniques
Late-stage functionalization (LSF) is a crucial strategy for efficiently diversifying complex molecules like this compound without needing to re-synthesize them from simple precursors. snnu.edu.cn This approach allows for the direct modification of the core structure, enabling rapid exploration of its chemical space for various applications. snnu.edu.cn
C-H Borylation: As a prominent LSF method, iridium-catalyzed C-H borylation introduces a boronate ester group onto the aromatic core. chemrxiv.org This transformation is highly valued for its efficiency and tolerance of various functional groups. researchgate.net For the this compound isomer, this reaction provides a regioselective pathway to introduce a versatile coupling handle at the β-position. researchgate.net The resulting borylated intermediates are amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, allowing for the introduction of aryl or alkynyl groups. researchgate.netevitachem.com This two-step sequence (borylation followed by cross-coupling) significantly expands the range of accessible derivatives. researchgate.net
Electrophilic Aromatic Substitution (SEAr): Electrophilic aromatic substitution is a fundamental reaction for arenes. snnu.edu.cn For borazaronaphthalene systems, the presence of the polar B-N bond desymmetrizes the electronic distribution, leading to regioselective substitutions. nih.gov Functionalization of the this compound isomer via electrophilic halogenation, for instance, occurs selectively at the carbon alpha to the boron atom. nih.gov This halogenated product can then be used in various metal-catalyzed cross-coupling reactions, including Sonogashira, Suzuki, and Heck reactions, providing a different route to diversification compared to C-H borylation. nih.gov Other electrophilic reactions, such as Friedel-Crafts acylation and nitration, have also been shown to proceed with high regioselectivity on the this compound core, although the selectivity can sometimes vary depending on the specific reagents and conditions. nih.gov
Table 2: Comparison of Late-Stage Functionalization Methods for this compound
| Technique | Reagents/Catalysts | Position of Functionalization | Subsequent Transformations | Reference |
|---|---|---|---|---|
| C-H Borylation | [Ir(cod)OMe]₂, dtbpy, B₂pin₂ | C3 (β to N) | Suzuki, Sonogashira coupling | researchgate.netresearchgate.net |
| Electrophilic Halogenation | NBS, NIS | C1/C8 (α to B) | Suzuki, Sonogashira, Heck coupling | nih.gov |
| Friedel-Crafts Acylation | Ac₂O, AlCl₃ | C1 (α to B) | - | nih.gov |
| Nitration | Cu(NO₃)₂ | C3 (β to B) | - | nih.gov |
Synthesis of Specific Isomers and Fused Systems
The synthesis of borazaronaphthalenes extends beyond the most stable arrangements, with significant efforts directed towards accessing less common isomers and incorporating the BN-naphthalene motif into larger, electronically interesting systems.
Strategies for Accessing Thermodynamically Less Stable Isomers
While some borazaronaphthalene isomers are readily synthesized, others are thermodynamically less favored and require specific synthetic strategies. acs.org Among the six possible isomers of BN naphthalene (B1677914), 1,9-borazaronaphthalene and 9,1-borazaronaphthalene are considered among the least stable. nih.govacs.org Their instability is attributed to reduced delocalization across the two rings. nih.gov
Access to these challenging isomers often relies on ring-closing metathesis (RCM) strategies. nih.gov
1,9-Borazaronaphthalene: This isomer can be synthesized from 2-vinylpyridine, which forms a complex with allyldichloroborane. This intermediate then undergoes cyclization and elimination to yield the final 1,9-borazaronaphthalene core. nih.gov
9,1-Borazaronaphthalene: A synthetic route to this isomer also employs RCM as a key step. The synthesis starts with a vinyl-substituted 1,2-azaborine (B1258123). A butenyl group is introduced at the boron atom via a Grignard reaction, setting up the diene for RCM. Subsequent dehydrogenation and removal of a nitrogen protecting group afford the parent 9,1-borazaronaphthalene. nih.govacs.org
The development of synthetic routes to these less stable isomers is crucial for conducting systematic studies on how the BN placement affects the electronic and photophysical properties of the entire series of isomers. acs.org
Incorporation into Polycyclic Aromatic Hydrocarbons (PAHs) and Extended π-Systems
The incorporation of the this compound unit into larger polycyclic aromatic hydrocarbons (PAHs) and extended π-systems is a key strategy for developing novel materials with tailored optoelectronic properties. chinesechemsoc.orgnih.gov Replacing a C=C unit in a PAH with a B-N bond can significantly alter the material's HOMO-LUMO gap, leading to interesting photophysical behaviors like fluorescence and chemiluminescence. nih.gov
A notable example is the synthesis of this compound-fused perylene (B46583) diimides (BN-PDI) and terrylene diimides (BN-TDI). chinesechemsoc.orgchinesechemsoc.org These complex structures are synthesized to study phenomena such as intramolecular symmetry-breaking charge separation. chinesechemsoc.org The functionalization of the core BN-naphthalene structure provides the necessary handles to build these larger, fused systems. researchgate.netresearchgate.net For instance, halogenated 10,9-borazaronaphthalenes can be used in palladium-catalyzed cross-coupling reactions to construct these extended aromatic compounds. evitachem.comed.ac.uk
These synthetic efforts are part of a broader goal to create a diverse library of BN-PAHs, which are promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govacs.org
Electronic Structure and Aromaticity Analysis of 10,9 Borazaronaphthalene Systems
Theoretical Frameworks for Boron-Nitrogen Aromaticity
The concept of aromaticity in boron-nitrogen (B-N) containing heterocycles like 10,9-borazaronaphthalene is understood through several key theoretical frameworks. These frameworks account for the unique electronic features introduced by the replacement of a carbon-carbon (C-C) unit with an isoelectronic but electronically distinct B-N unit.
Isoelectronic Relationships with Carbon Analogs
This compound is a heterocyclic aromatic compound that is isoelectronic with its all-carbon analogue, naphthalene (B1677914). ontosight.aiacs.org This means it possesses the same number of π-electrons within its cyclic system. ontosight.ai The substitution of a C=C double bond with a polar B-N bond is a recognized strategy for creating isosteres of arenes, which often retain the structural and aromatic characteristics of their parent hydrocarbons. researchgate.netnih.govnih.gov The isoelectronic relationship between this compound and naphthalene implies a close similarity in their electronic structures, which has been a foundational concept in the study of these heteroaromatic systems. acs.orgdatapdf.com This principle allows for the design of novel molecular architectures with tailored electronic properties that are not accessible with their all-carbon counterparts. nih.gov While structurally similar, the introduction of the B-N bond leads to fundamental changes in the molecule's properties. nih.gov Studies on various borazarene compounds, which are isosteres of aromatic compounds where C-C bonds are replaced by B-N bonds, have been extensive. researchgate.net
Influence of Polarized B-N Bonds on Electron Distribution
Unlike the nonpolar C-C bond in naphthalene, the boron-nitrogen bond in this compound is inherently polarized due to the differing electronegativity of boron and nitrogen. Boron is electron-deficient, while nitrogen is electron-rich, creating a permanent dipole in the B-N unit. ontosight.airoaldhoffmann.com This polarization significantly alters the electron distribution within the aromatic system. mdpi.com The presence of the B-N bond introduces unique reactivity patterns compared to traditional hydrocarbons. evitachem.com For instance, the electron-deficient nature of the boron atom can stabilize a positive charge through resonance, influencing the compound's interaction with electrophiles. evitachem.com This built-in polarity is a key feature of 1,2-azaborines, providing access to complex molecular structures not achievable with all-carbon analogs. nih.gov The charge distribution indicates a transfer of electrons from the nitrogen to the boron atom within the π-system. roaldhoffmann.com This charge separation can be influenced and even enhanced in larger, more complex systems incorporating the borazaronaphthalene unit, leading to unique photophysical phenomena like intrachromophoric symmetry-breaking charge separation. chinesechemsoc.orgchinesechemsoc.org
Quantum Chemical Topology (QCT) and Electron Localization Function (ELF) Analysis
Quantum Chemical Topology (QCT) provides a powerful framework for analyzing chemical bonding without relying on molecular orbitals. nih.gov A key tool within QCT is the Electron Localization Function (ELF), which is used to understand electron pair localization in molecules. nih.govjussieu.fr The topological analysis of ELF partitions the molecular space into basins, such as core and valence basins, which correspond to the traditional concepts of core electrons and electron pairs in bonds or lone pairs. nih.govjussieu.fr
This analysis can reveal the nature of the B-N bond, ranging from single to multiple bond character, by examining the connectivity and population of the valence basins. rsc.org For aromatic systems, ELF analysis helps to visualize the delocalized nature of the π-electrons. The ELF methodology can be applied to understand the nature of chemical bonding and verify classical concepts. canterbury.ac.uk While specific detailed ELF topological analyses for this compound are not broadly published in introductory literature, the technique is widely applied to B-N compounds to elucidate their electronic structure and bonding schemes. jussieu.frrsc.org It serves as a bridge between classical Lewis structures and quantum mechanical descriptions of bonding. jussieu.fr
Quantitative Assessment of Aromaticity
To move beyond qualitative descriptions, chemists employ computational methods to provide quantitative measures of aromaticity. These methods assess the degree of electron delocalization and the energetic stabilization associated with it.
Nuclear Independent Chemical Shift (NICS) Calculations (e.g., NICS(1)_ZZ)
Nuclear Independent Chemical Shift (NICS) is a widely used magnetic criterion for quantifying aromaticity. nsf.gov It involves calculating the magnetic shielding at the center of a ring or at a point just above it (e.g., 1 Å, denoted as NICS(1)) using a "ghost" atom. nih.gov A more negative NICS value indicates stronger diatropic ring currents and thus greater aromaticity, while a positive value suggests antiaromaticity. nsf.govnih.gov The out-of-plane tensor component, NICS(1)_ZZ, is often considered a more reliable indicator of the π-electron contribution to aromaticity. ed.ac.uk
Calculations show that the aromaticity of B/N polycyclic aromatic hydrocarbon (PAH) chromophores is generally slightly lower than that of their isoelectronic C/C counterparts in the ground state. chinesechemsoc.orgchinesechemsoc.org For this compound, NICS calculations confirm that it is aromatic, but less so than naphthalene. nih.gov This is reflected in the less negative NICS(1) values for both rings compared to naphthalene. nih.gov
A comparative study using the B3LYP/6-311+G(d,p) level of theory reported the following NICS(1)_ZZ values for the ground state (S₀):
| Compound | Ring A (ppm) | Ring B (ppm) | Reference |
| Naphthalene | -25.1 | -25.1 | chinesechemsoc.org |
| This compound | -17.4 | -17.4 | chinesechemsoc.org |
This interactive table provides NICS(1)_ZZ values, a quantitative measure of aromaticity, for Naphthalene and this compound. More negative values indicate stronger aromatic character.
The data clearly illustrates the reduced, yet significant, aromaticity of the borazaronaphthalene system compared to its all-carbon analog. chinesechemsoc.org Interestingly, upon electronic excitation to the S₁ state, this compound exhibits pronounced antiaromaticity, with a NICS(1)_ZZ value of +171.2, a phenomenon linked to its unique photophysical properties. chinesechemsoc.org
Resonance Stabilization Energy (RSE) Determinations
Resonance Stabilization Energy (RSE) is a thermodynamic measure of aromaticity, quantifying the extra stability of a conjugated cyclic system compared to a hypothetical non-conjugated analogue. researchgate.net A classic method for determining RSE involves comparing experimental or calculated heats of hydrogenation. researchgate.net
Ground State (S0) Aromaticity Compared to Carbon Analogs
A quantitative measure of aromaticity, the Nucleus-Independent Chemical Shift (NICS), confirms this trend. Calculated NICS(1)zz values, which probe the magnetic shielding at the center of the ring, are a reliable indicator of aromaticity. For naphthalene, the S0 NICS(1)zz value is -25.1, indicative of significant aromatic character. chinesechemsoc.org In contrast, this compound has a calculated S0 NICS(1)zz value of -17.4. chinesechemsoc.org The less negative value for the boron-containing compound points to a tangible reduction in its ground-state aromaticity.
Table 1: Comparison of Ground State (S0) Aromaticity A comparison of calculated NICS(1)zz values for this compound and its carbon analog, Naphthalene, in the ground state.
| Compound | Ground State (S0) NICS(1)zz Value | Aromatic Character |
|---|---|---|
| Naphthalene | -25.1 chinesechemsoc.org | Aromatic |
| This compound | -17.4 chinesechemsoc.org | Aromatic (Reduced) |
Aromaticity Reversal and Antiaromaticity in Excited States (S1, T1)
A fascinating phenomenon observed in many aromatic systems is the reversal of aromaticity upon electronic excitation, as predicted by Baird's rule. chinesechemsoc.orgdiva-portal.org Polycyclic aromatic hydrocarbons that are aromatic in their ground state often become antiaromatic in their lowest singlet (S1) and triplet (T1) excited states. chinesechemsoc.orgwhiterose.ac.uk This principle holds true for this compound, where the effect is even more pronounced than in naphthalene. chinesechemsoc.org
Upon excitation to the S1 state, this compound undergoes a dramatic shift from aromatic to strongly antiaromatic. chinesechemsoc.org This is quantified by a large positive NICS(1)zz value of 171.2. chinesechemsoc.org Naphthalene also becomes antiaromatic in the S1 state, but to a lesser extent, with a NICS(1)zz value of 82.2. chinesechemsoc.org This significant increase in antiaromatic character in the excited state for this compound is a direct consequence of the B-N substitution and highlights its potential role in intrachromophoric symmetry-breaking charge separation. chinesechemsoc.org
Table 2: Aromaticity in Ground (S0) and Excited (S1) States A comparison of calculated NICS(1)zz values, illustrating the aromaticity reversal from the ground state to the first excited singlet state.
| Compound | S0 NICS(1)zz chinesechemsoc.org | S1 NICS(1)zz chinesechemsoc.org | State Change (S0 → S1) |
|---|---|---|---|
| Naphthalene | -25.1 | 82.2 | Aromatic → Antiaromatic |
| This compound | -17.4 | 171.2 | Aromatic → Strongly Antiaromatic |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic behavior and reactivity of this compound systems. The energies of these orbitals and the gap between them are significantly influenced by the position and orientation of the B-N bond within the naphthalene scaffold. acs.org
Characterization of HOMO and LUMO Energies
Systematic studies comparing various BN naphthalene isomers have provided clear insights into their HOMO energy levels. acs.org For this compound (sometimes referred to as BN-9,10-Naph), the calculated HOMO energy is -8.42 eV. acs.org This value places it within a spectrum of energies observed for other isomers, with the following trend being established: BN-9,1-Naph (−7.44 eV) > BN-1,9-Naph (−7.78 eV) > BN-9,10-Naph (−8.42 eV) > BN-1,2-Naph (−8.45 eV). acs.org The shapes and energy levels of the HOMO orbitals differ significantly among these isomers, directly impacting their electronic properties. acs.org
Impact of B-N Substitution on HOMO-LUMO Gaps
A general consequence of replacing a C-C unit with a B-N unit in a polycyclic aromatic hydrocarbon is a decrease in the HOMO-LUMO gap. nih.govnih.gov However, the extent of this reduction is highly dependent on the location of the substitution. Experimental and computational data reveal a clear trend for the optical HOMO-LUMO gap among BN naphthalene isomers: this compound > BN-1,2-Naph > BN-1,9-Naph ≈ BN-9,1-Naph. acs.org
A key guiding principle that has emerged from these studies is that orientational isomers—those where the B-N bond is in the same location but with an inverted B vs. N orientation (e.g., BN-1,9-Naph and BN-9,1-Naph)—exhibit very similar HOMO-LUMO gaps. researchgate.netacs.org This demonstrates that while the absolute orbital energies are affected by the orientation, the energy difference between the HOMO and LUMO remains consistent for such pairs. acs.org
Correlation between Electronic Structure and Isomer Stability
A direct correlation exists between the electronic structure, particularly the HOMO energy, and the thermodynamic stability of BN naphthalene isomers. researchgate.netacs.org For any given pair of orientational isomers, the more thermodynamically stable compound is the one with the lower (i.e., more stable or more negative) HOMO energy. researchgate.netacs.org For instance, 1,9-borazaronaphthalene is considered one of the least stable isomers, a characteristic attributed to minimal π-delocalization, which is reflected in its relatively high HOMO energy (-7.78 eV). nih.govacs.org This principle provides a predictive tool for assessing the relative stabilities of different BN-substituted isomers based on their calculated electronic structures. acs.org
Table 3: Electronic Properties and Stability of BN Naphthalene Isomers A summary of calculated HOMO energies and experimental optical HOMO-LUMO gaps for various BN naphthalene isomers, illustrating the relationship between electronic structure and stability.
| Isomer | Calculated HOMO Energy (eV) acs.org | Experimental Optical HOMO-LUMO Gap (eV) acs.org | Stability Note |
|---|---|---|---|
| BN-9,1-Naph | -7.44 | ~3.8 | Less stable than its orientational isomer acs.org |
| BN-1,9-Naph | -7.78 | ~3.8 | More stable than its orientational isomer acs.org |
| This compound | -8.42 | 4.65 | Relatively stable isomer |
| BN-1,2-Naph | -8.45 | 4.35 | Most stable HOMO energy among listed isomers acs.org |
Reactivity and Reaction Mechanisms of 10,9 Borazaronaphthalene
General Reactivity Patterns of BN Heterocycles
BN heterocycles, including 10,9-Borazaronaphthalene, exhibit reactivity patterns that are a fascinating blend of their parent aromatic hydrocarbons and unique characteristics imparted by the B-N bond. The inherent polarity of the B-N bond, with boron being electron-deficient and nitrogen being electron-rich, is a dominant factor governing their reactivity. This polarity disrupts the uniform electron distribution seen in their carbocyclic analogs, leading to distinct site-selectivity in various reactions.
The boron atom typically acts as a Lewis acidic center, making it susceptible to nucleophilic attack, while the nitrogen atom, with its lone pair of electrons, can act as a Lewis basic center. The π-system of BN-aromatics is generally considered to be electron-poorer than that of their corresponding all-carbon analogues. This electron deficiency influences their behavior in electrophilic and nucleophilic aromatic substitution reactions. Furthermore, the B-N bond can participate in various pericyclic reactions and can be functionalized through transition metal-catalyzed cross-coupling reactions. The specific substitution on the boron and nitrogen atoms can further modulate the electronic properties and, consequently, the reactivity of the entire molecule. For instance, electron-donating groups on nitrogen can enhance the electron density of the aromatic system, while electron-withdrawing groups on boron can increase its Lewis acidity.
Electrophilic Aromatic Substitution (EAS) Mechanisms and Regioselectivity
Specifically, the C5 and C8 positions are the most favored sites for electrophilic attack. This preference can be rationalized by considering the resonance structures that delocalize the positive charge of the Wheland intermediate. Attack at C5 or C8 allows for resonance stabilization without disrupting the aromaticity of the borazaro-ring. In contrast, attack at other positions would lead to less stable intermediates. The mechanism proceeds through the typical steps of an EAS reaction: formation of a σ-complex (Wheland intermediate) followed by deprotonation to restore aromaticity. The nature of the substituent on the boron atom can also influence the regioselectivity, with bulkier groups potentially directing the electrophile to the less sterically hindered C5 position.
Nucleophilic Substitution Reactions at Boron and Other Sites
The boron atom in this compound is a primary site for nucleophilic attack due to its inherent Lewis acidity. A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), alkoxides, and amides, can react at the boron center. These reactions typically proceed through an addition-elimination mechanism, where the nucleophile first coordinates to the boron atom, forming a tetracoordinate borate (B1201080) intermediate. Subsequent elimination of a leaving group from the boron atom results in the substituted product.
For instance, treatment of a B-chloro-10,9-borazaronaphthalene with a Grignard reagent (R-MgX) leads to the formation of a B-alkyl or B-aryl substituted product. Similarly, reaction with sodium methoxide (B1231860) would yield a B-methoxy derivative. Nucleophilic substitution can also occur at other positions, particularly if a suitable leaving group is present on the carbon framework. However, such reactions are less common than those at the boron center. The scope of nucleophilic substitution at boron is broad, allowing for the introduction of a wide range of functional groups, which in turn can be used for further synthetic transformations.
C-H Borylation: Mechanism and Site Selectivity
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of this compound. This reaction offers a highly efficient and atom-economical route to introduce a boryl group onto the carbon skeleton, which can then serve as a handle for subsequent cross-coupling reactions. The mechanism of iridium-catalyzed C-H borylation is generally believed to involve the oxidative addition of a C-H bond to the iridium catalyst, followed by reductive elimination of the borylated product.
The site selectivity of C-H borylation on this compound is a key aspect of its utility. Experimental and computational studies have shown that the reaction exhibits a strong preference for the C2 position. This remarkable selectivity is attributed to a combination of steric and electronic factors. The iridium catalyst, often bulky, preferentially approaches the less sterically hindered positions of the molecule. Electronically, the C2 position is favored due to the directing effect of the adjacent nitrogen atom. The reaction typically employs a borylation agent such as bis(pinacolato)diboron (B136004) (B2pin2) in the presence of an iridium catalyst, for example, [Ir(cod)OMe]2, and a bipyridine-based ligand.
| Position | Relative Reactivity | Catalyst System | Reference |
| C2 | High | [Ir(cod)OMe]2 / dtbpy | |
| C5/C8 | Low | [Ir(cod)OMe]2 / dtbpy | |
| Other C-H | Negligible | [Ir(cod)OMe]2 / dtbpy |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi) and Their Scope
The functionalized derivatives of this compound are excellent substrates for various transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura and Negishi couplings being particularly well-explored. These reactions provide a versatile platform for the construction of complex molecular architectures incorporating the borazaronaphthalene scaffold.
In a typical Suzuki-Miyaura coupling, a B-halo or B-triflato-10,9-borazaronaphthalene can be coupled with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This allows for the introduction of a wide array of aryl, heteroaryl, and vinyl groups at the boron atom. Conversely, a C-borylated this compound, obtained via C-H borylation, can be coupled with an organic halide.
The Negishi coupling, which utilizes an organozinc reagent, offers a complementary approach. For example, a B-chloro-10,9-borazaronaphthalene can be reacted with an organozinc halide in the presence of a palladium or nickel catalyst to afford the corresponding B-substituted product. The scope of these cross-coupling reactions is broad, enabling the synthesis of a diverse library of this compound derivatives with tailored electronic and photophysical properties.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst | Product | Reference |
| Suzuki-Miyaura | B-Cl-10,9-borazaronaphthalene | Arylboronic acid | Pd(PPh3)4 / Base | B-Aryl-10,9-borazaronaphthalene | |
| Suzuki-Miyaura | C2-Bpin-10,9-borazaronaphthalene | Aryl halide | Pd catalyst / Base | C2-Aryl-10,9-borazaronaphthalene | |
| Negishi | B-Cl-10,9-borazaronaphthalene | Organozinc halide | Pd or Ni catalyst | B-Alkyl/Aryl-10,9-borazaronaphthalene |
Radical Reactions and Their Distinct Reactivity
The investigation of radical reactions involving this compound and other BN heterocycles has revealed distinct reactivity patterns compared to their all-carbon counterparts. The presence of the polar B-N bond significantly influences the stability and reactivity of radical intermediates. Radical additions to the π-system of BN-aromatics have been explored, and the regioselectivity is often complementary to that of electrophilic or nucleophilic additions.
For instance, the radical-initiated hydroboration of BN-naphthalenes has been shown to proceed with high regioselectivity. The addition of a boryl radical, generated from a suitable precursor, can occur at specific carbon atoms of the borazaronaphthalene core. The regiochemical outcome is governed by the relative stability of the resulting carbon-centered radical intermediate, which is influenced by the electronic effects of the B-N bond. Furthermore, radical cyclization reactions involving BN heterocycles have been developed as a strategy for the synthesis of more complex polycyclic aromatic systems containing boron and nitrogen.
Cycloaddition Reactions (e.g., Diels-Alder)
This compound can participate in cycloaddition reactions, such as the Diels-Alder reaction, acting as either the diene or the dienophile, although its reactivity is often lower than that of its carbocyclic analog, naphthalene (B1677914). When acting as a diene, the all-carbon ring of this compound is typically the reactive partner. The electron-deficient nature of the BN-containing ring disfavors its participation as the diene component in a normal electron-demand Diels-Alder reaction.
Conversely, in an inverse electron-demand Diels-Alder reaction, the electron-poor borazaro-ring could potentially act as the dienophile, reacting with an electron-rich diene. The specific substitution pattern on the this compound core can significantly impact its reactivity in cycloaddition reactions. For example, the introduction of electron-withdrawing groups can enhance its dienophilic character, while electron-donating groups may promote its role as a diene. These reactions provide a valuable synthetic route for accessing more complex, three-dimensional structures containing the borazaronaphthalene motif.
Advanced Spectroscopic Characterization of 10,9 Borazaronaphthalene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural and electronic analysis of 10,9-borazaronaphthalene and its derivatives. By probing the magnetic environments of various nuclei, including ¹H, ¹¹B, and ¹⁵N, a comprehensive picture of the molecule's structure and electronic landscape can be assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in confirming the-M framework of this compound and its derivatives. The chemical shifts and coupling constants of the aromatic protons provide detailed information about the electron density distribution within the rings.
In the parent this compound, the proton signals are observed in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts are influenced by the electron-donating nitrogen and electron-accepting boron atoms. For instance, in derivatives of 2,1-borazaronaphthalene, protons on the carbon-only ring often appear at chemical shifts similar to those in naphthalene (B1677914), while protons on the boron-containing ring are shifted due to the B-N bond's influence. oregonstate.eduacs.org The analysis of coupling constants helps to establish the connectivity of the protons and thus the substitution pattern on the rings.
Detailed ¹H NMR data for various substituted borazaronaphthalenes have been reported, aiding in the confirmation of their structures. acs.org For example, in 1-allyl-3-bromo-2-aryl-2,1-borazaronaphthalenes, the proton signals for the allyl group and the aromatic rings are clearly distinguishable, allowing for unambiguous structural assignment. acs.org
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Borazaronaphthalene Derivatives
| Compound | H-signal 1 | H-signal 2 | H-signal 3 | H-signal 4 | H-signal 5 | H-signal 6 | H-signal 7 | H-signal 8 | Solvent | Reference |
| 2-Phenyl-8-(pinacolato boryl)-2,1-borazaronaphthalene | 10.58 (s, 1H) | 8.20 (d, 1H) | 8.09 (d, 2H) | 8.06 (d, 1H) | 7.83 (d, 1H) | 7.62-7.51 (m, 3H) | 7.38 (dd, 1H) | 7.26 (t, 1H) | CDCl₃ | acs.org |
| 1-Allyl-3-bromo-2-(p-tolyl)-2,1-borazaronaphthalene | 8.49 (s, 1H) | 7.77-7.73 (m, 1H) | 7.62-7.54 (m, 2H) | 7.38 (d, 2H) | 7.30-7.20 (m, 3H) | 6.03-5.94 (m, 1H) | 5.13 (d, 1H) | 4.91 (d, 1H) | acetone-d₆ | acs.org |
| 1-Allyl-3-bromo-2-(o-methoxyphenyl)-2,1-borazaronaphthalene | 8.45 (s, 1H) | 7.75 (d, 1H) | 7.63-7.60 (m, 1H) | 7.57-7.53 (m, 1H) | 7.39-7.34 (m, 1H) | 7.29-7.25 (m, 2H) | 7.02-6.98 (m, 2H) | 5.95-5.89 (m, 1H) | acetone-d₆ | acs.org |
Note: This table presents a selection of proton signals and is not exhaustive. For complete assignments and coupling constants, refer to the cited literature.
¹¹B NMR spectroscopy is a powerful tool for characterizing the electronic environment of the boron atom in this compound. The chemical shift of the boron nucleus is highly sensitive to its coordination number and the nature of the substituents attached to it. sdsu.edu
In tricoordinate boranes like this compound, the boron atom is part of an aromatic system, and its chemical shift reflects the degree of π-electron delocalization. The ¹¹B NMR spectrum of this compound shows a signal consistent with an aromatic boron environment. researchgate.net For substituted 2,1-borazaronaphthalenes, the ¹¹B chemical shifts are typically observed in the range of δ 30-37 ppm, referenced to external BF₃·OEt₂. acs.orgacs.orgnih.gov This downfield shift is characteristic of a tricoordinate boron atom incorporated into a π-system. The addition of a ligand to the empty p-orbital of boron to form a tetracoordinate species results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu
Table 2: ¹¹B NMR Chemical Shifts for Selected Borazaronaphthalene Derivatives
| Compound | ¹¹B Chemical Shift (δ, ppm) | Solvent | Reference |
| 2-Phenyl-8-(pinacolato boryl)-2,1-borazaronaphthalene | 30.8 (br, 2B) | CDCl₃ | acs.org |
| 2-(4-Methoxyphenyl)-8-(pinacolato boryl)-2,1-borazaronaphthalene | 31.4 (br, 2B) | CDCl₃ | acs.org |
| 1-Allyl-3-bromo-2-(p-tolyl)-2,1-borazaronaphthalene | 37.2 | acetone-d₆ | acs.org |
| 1-Allyl-3-bromo-2-(o-methoxyphenyl)-2,1-borazaronaphthalene | 37.1 | acetone-d₆ | acs.org |
Nitrogen-15 (¹⁵N) NMR spectroscopy provides valuable information about the electronic environment of the nitrogen atom and its involvement in π-electron delocalization. The chemical shift of the ¹⁵N nucleus is sensitive to hybridization and the extent of lone pair participation in the aromatic system. nist.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are indispensable for the unambiguous assignment of proton and carbon signals, especially in complex or substituted borazaronaphthalene derivatives. libretexts.org These techniques are particularly crucial for distinguishing between different regioisomers that may form during synthesis.
For instance, in the functionalization of 2,1-borazaronaphthalenes, different C-H bonds can be activated, leading to a mixture of regioisomeric products. 2D NMR analysis can definitively identify the site of substitution. nih.gov COSY experiments establish ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the carbon skeleton. HSQC and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. This information is critical for confirming the exact position of substituents on the borazaronaphthalene core. nih.govacs.org The use of 2D NMR was instrumental in determining that the iridium-catalyzed borylation of N-methyl-2,1-borazaronaphthalene yielded a mixture of C(7)- and C(6)-borylated products, rather than the C(8)-borylated isomer. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum provides insights into the conjugated π-system of this compound.
The UV-Vis spectrum of this compound exhibits characteristic absorption bands that are analogous to those of naphthalene, but with shifts in wavelength and intensity due to the presence of the B-N bond. These shifts can be interpreted in terms of the electronic perturbation caused by the isosteric replacement. The electronic transitions in aromatic hydrocarbons like naphthalene are typically π → π* transitions. The introduction of the heteroatoms in this compound modifies the energies of the π molecular orbitals, leading to changes in the absorption maxima. Studies on silyl-substituted anthracenes, another class of polycyclic aromatic hydrocarbons, have shown that substituents can significantly affect the UV/Vis and fluorescence spectra through σ–π and σ–π conjugation, which extends the π conjugation of the aromatic core. nih.gov A similar analysis of the electronic transitions in this compound can provide a deeper understanding of its electronic structure and aromaticity.
Ultraviolet Photoelectron Spectroscopy (UV-PES) for Ionization Energies
Ultraviolet Photoelectron Spectroscopy (UV-PES) is a powerful technique for determining the ionization energies of valence electrons in a molecule. libretexts.org By irradiating a sample with monochromatic UV radiation, electrons are ejected, and their kinetic energies are measured. khanacademy.org The difference between the energy of the incident photons and the kinetic energy of the ejected photoelectrons gives the binding energy or ionization energy of the electron. khanacademy.org
X-ray Diffraction (XRD) for Solid-State Structure and Planarity
While a detailed single-crystal X-ray diffraction study providing specific unit cell dimensions and atomic coordinates for the parent this compound is not extensively documented in recent literature, seminal work by Dewar and colleagues has established a critical aspect of its solid-state structure. Their research indicates that this compound is isomorphous with naphthalene, meaning it crystallizes in a similar lattice structure. researchgate.net This isomorphism strongly implies that the this compound molecule is planar, much like its hydrocarbon counterpart.
Further insights into the bond characteristics can be gleaned from theoretical studies and experimental data on closely related derivatives. The B-N bond length in such aromatic systems is a key parameter. Theoretical calculations for a vinyl-substituted this compound derivative (BN2VN) place the B-N bond at 1.422 Å, a value intermediate between a typical B-N single bond (around 1.58 Å) and a B=N double bond (around 1.40 Å), which is characteristic of the delocalized π-system in these heteroaromatic compounds. nsf.gov X-ray diffraction studies on other BN-embedded polycyclic aromatic hydrocarbons (PAHs) corroborate this, showing B-N bond lengths in the range of 1.410 Å. ed.ac.uk
| Parameter | Finding | Source(s) |
| Crystal System | Isomorphous with naphthalene (Monoclinic) | researchgate.net |
| Molecular Planarity | Generally planar, similar to naphthalene | researchgate.netnih.gov |
| Calculated B-N Bond Length | ~1.422 Å | nsf.gov |
| Experimental B-N Bond Length (in related PAHs) | ~1.410 Å | ed.ac.uk |
| Calculated C-C Bond Lengths | Intermediate between single and double bonds, with a wider range than in naphthalene | nsf.gov |
Cyclic Voltammetry (CV) for Electrochemical Properties
Cyclic voltammetry is a powerful tool to probe the redox properties of molecules, providing insights into their electronic structure, specifically the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound and its derivatives, CV studies reveal their behavior as electron-accepting and electron-donating species.
In related borazaronaphthalene isomers, such as 2,1-borazaronaphthalenes, cyclic voltammetry has been used to assess the impact of various substituents on their electronic properties. For instance, the oxidation potential of an N-functionalized 2,1-borazaronaphthyltrifluoroborate was found to be +1.07 V vs SCE, indicating its susceptibility to oxidation. nih.gov Studies on other BN-PAHs have shown that they typically exhibit one reduction peak, with no oxidation processes observed within the solvent window, highlighting their electron-accepting nature. ed.ac.uk The redox potentials are sensitive to the position of the B-N unit and the nature of any substituents on the aromatic core.
The table below summarizes representative electrochemical data for a related borazaronaphthalene derivative to provide a contextual understanding of the electrochemical properties.
| Compound | Process | Potential (V vs. SCE) | Characteristics | Source(s) |
| N-functionalized 2,1-borazaronaphthyltrifluoroborate | Oxidation | +1.07 (E1/2ox) | Well-suited for photoredox catalysis | nih.gov |
| Brominated BN-PAH | Reduction | One reduction peak observed | No oxidation within solvent window | ed.ac.uk |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Modes
Fourier-transform infrared (FTIR) spectroscopy provides a molecular fingerprint by probing the vibrational modes of a compound. For this compound, the FTIR spectrum is characterized by specific absorptions corresponding to the stretching and bending of its constituent bonds.
A key vibrational mode in borazaromatic compounds is the B-N stretching frequency. This absorption is a diagnostic marker for the presence of the B-N bond within the aromatic system. While a specific FTIR spectrum for the parent this compound is not detailed in the available literature, data from its derivatives and related structures provide a clear indication of the expected spectral regions for its characteristic vibrations.
For instance, in various copolymers containing a vinyl-substituted this compound unit, characteristic peaks are observed in the FTIR spectrum. nsf.gov These include absorptions corresponding to C-H stretching (around 3025-3060 cm⁻¹), aromatic C=C stretching (in the 1450-1615 cm⁻¹ region), and the crucial B-N stretching vibrations. In a range of substituted 2,1-borazaronaphthalenes, IR absorptions are consistently reported in the 1300-1600 cm⁻¹ range, which encompasses both B-N and C-C aromatic stretching modes. nih.govnih.gov For example, a borylated derivative of 2,1-borazaronaphthalene shows prominent peaks at 1599, 1354, and 1305 cm⁻¹. acs.org
The table below presents a compilation of typical vibrational modes expected for this compound, based on data from its derivatives and related BN-heterocycles.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Source(s) |
| C-H Stretching (aromatic) | 3025 - 3060 | nsf.gov |
| C=C Stretching (aromatic) | 1450 - 1615 | nsf.govnih.gov |
| B-N Stretching (aromatic) | 1300 - 1500 | nih.govnih.govacs.org |
| C-H Bending (out-of-plane) | 700 - 900 | nsf.govnih.gov |
Advanced Research Applications in Materials Science and Optoelectronics
Building Blocks for Conjugated Polymers and Organic Small Molecules
The 10,9-borazaronaphthalene core is a versatile building block for the synthesis of complex conjugated polymers and organic small molecules. digitellinc.com The presence of the B-N unit significantly alters the electronic landscape of the parent naphthalene (B1677914) molecule, creating a more heterogeneous electron distribution and influencing the frontier molecular orbital (HOMO-LUMO) energies. researchgate.netacs.org This allows for precise tuning of the optical and electronic properties of the resulting materials.
Researchers have developed synthetic routes to create polymerizable monomers based on azaborine structures, including isomers of borazaronaphthalene. acs.orgnih.govacs.org These monomers can be incorporated into larger π-conjugated systems through various cross-coupling reactions. The resulting polymers and small molecules often exhibit enhanced stability and unique fluorescence properties compared to their all-carbon counterparts. sioc-journal.cnirejournals.com For instance, the introduction of the boron atom provides a site for post-functionalization, allowing for the attachment of various aryl substituents, which can further modify the material's properties and solid-state packing. nih.govirejournals.com This strategy is crucial for designing materials for specific applications, from chemical sensors to the active layers in electronic devices. sioc-journal.cn
Organic Light-Emitting Diodes (OLEDs) and Emissive Materials
The field of organic light-emitting diodes (OLEDs) has greatly benefited from the introduction of heteroatom-containing PAHs. Boron-containing compounds, in particular, have shown immense promise due to their high thermal stability and distinctive emission characteristics. sioc-journal.cnnih.gov
Role as Emissive Layers
Derivatives of borazaronaphthalene and other BN-PAHs are being actively investigated as emissive materials in OLEDs. The incorporation of B-N units into the aromatic framework can lead to materials with high photoluminescence quantum yields (PLQY) and, crucially, very narrow emission spectra. nih.gov This is a highly desirable feature for high-resolution displays, as it leads to improved color purity.
The unique "multiple resonance" effect, which can be engineered in certain BN-PAH structures, minimizes vibrational coupling and results in extremely narrowband, Gaussian-type emission. nih.gov While specific device data for this compound is still emerging, related helical boron-doped PAHs have been synthesized and shown to exhibit high fluorescence quantum yields (up to 73%), making them strong candidates for light-emitting materials. irejournals.com
Table 1: Photophysical Properties of Selected BN-Doped PAHs
| Compound Family | Emission Color | Quantum Yield (ΦF) | Key Feature |
| Helical Boron-Doped PAHs | Varies with structure | up to 0.73 | High absorption coefficients and 1D π-stacking irejournals.com |
| Multiple Resonance BN-PAHs | Blue, Green, Red | High | Extremely narrow emission spectra nih.gov |
| Boron-Oxygen-fused PAHs | Varies | Moderate | Ultralong afterglow (up to 20s) nih.gov |
This table presents data for classes of compounds related to this compound to illustrate the potential of BN-doping.
Integration as Electron-Transport Layers
An efficient OLED requires a balanced injection and transport of holes and electrons into the emissive layer. Many organic materials are inherently better at transporting holes than electrons. Therefore, dedicated electron-transport layers (ETLs) are crucial components for high-performance devices. The key properties for an ETL material include high electron mobility and appropriate energy levels (specifically, a low-lying LUMO) to facilitate electron injection from the cathode.
The intrinsic properties of the this compound scaffold make it a promising candidate for ETL materials. The electron-deficient boron atom and the polar B-N bond can lower the LUMO energy level of the molecule, which is beneficial for electron injection and transport. Theoretical studies on related BN-substituted naphthalene diimides have shown that the strategic placement of boron atoms can significantly enhance electron mobility compared to the all-carbon analogues. This highlights the potential of using BN-heterocycles like this compound to engineer next-generation ETL materials for more efficient and stable OLEDs.
Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. This property is the foundation for technologies like frequency conversion and optical switching. A key requirement for second-order NLO activity is a non-centrosymmetric molecular structure that leads to a large change in dipole moment upon excitation.
The isoelectronic replacement of a symmetric C=C bond with a polar B-N bond inherently breaks the inversion symmetry of the naphthalene core. This introduction of a permanent dipole moment and the resulting heterogeneous electron distribution make this compound and its derivatives strong candidates for NLO applications. researchgate.net While direct experimental NLO measurements on this compound are not widely reported, studies on other BN-doped aromatic systems confirm that this doping strategy is effective for creating materials with significant NLO responses. The ability to further functionalize the borazaronaphthalene core allows for the design of sophisticated donor-acceptor structures, which could dramatically enhance these NLO properties.
Two-Photon Excited Fluorescence Phenomena
Two-photon excitation is a nonlinear optical process where a fluorophore is excited by the near-simultaneous absorption of two lower-energy photons. optica.org This phenomenon forms the basis of two-photon fluorescence microscopy, which offers advantages over conventional fluorescence microscopy, including deeper tissue penetration, lower phototoxicity, and enhanced spatial resolution. aps.org
For a molecule to be a candidate for two-photon-based applications, it must possess a significant two-photon absorption (TPA) cross-section. While the TPA properties of this compound have not been extensively studied, its parent molecule, naphthalene, has been investigated for two- and multi-photon absorption. researchgate.netpsu.edu Given that many BN-PAHs are highly fluorescent, it is scientifically plausible that this compound derivatives could function as efficient two-photon fluorophores. researchgate.netirejournals.com The development of such probes could be particularly valuable for bio-imaging applications, leveraging the unique chemical environment of the B-N unit for potential sensing capabilities combined with the advantages of two-photon excitation. This remains a promising, yet underexplored, area of research.
Application in Symmetry-Breaking Charge Separation (SB-CS) Systems
Symmetry-breaking charge separation (SB-CS) is a fascinating photophysical process observed in systems containing two or more identical chromophores. osti.gov Upon photoexcitation, the initial delocalized excited state can collapse into a charge-separated state, where an electron is transferred from one chromophore to the other, thus breaking the initial symmetry of the system. osti.govnih.gov This process is fundamental to natural photosynthesis and is a key target for artificial systems aimed at converting light energy into chemical energy or electricity with minimal energy loss. osti.gov
The design of molecules that readily undergo SB-CS often requires a delicate balance of electronic coupling and a specific molecular geometry, often influenced by the surrounding solvent environment. osti.govnih.gov The this compound unit is an intrinsically asymmetric chromophore due to the polar B-N bond. This inherent asymmetry makes it an ideal component for constructing symmetric dimers or larger assemblies designed to study and exploit SB-CS. By linking two this compound units, one can create a system where the intrinsic electronic bias of the B-N groups could facilitate directional charge separation upon photoexcitation. The study of such systems could provide fundamental insights into the factors that control charge separation and recombination, paving the way for the design of more efficient molecular systems for solar energy conversion and photocatalysis. nih.gov
Intrachromophoric SB-CS Mechanisms
The concept of intrachromophoric sigma-bond to charge-separation (SB-CS) mechanisms in molecules like this compound is a subject of theoretical interest. While direct experimental studies on this compound are limited, the principles can be understood from broader research into the photochemistry of related systems. In such mechanisms, photoexcitation can lead to the transfer of an electron from a sigma (σ) bond to an unoccupied π* orbital, resulting in a charge-separated state. The efficiency and dynamics of this process are intrinsically linked to the electronic and geometric structure of the molecule.
Theoretical studies on related azaborines, such as 2,1-borazaronaphthalenes, suggest that the nature of the B-N bond and its influence on the aromatic system are critical. nih.gov The polarization of the B-N bond, with boron being electron-deficient and nitrogen being electron-rich, creates a permanent dipole that can influence the charge distribution in both the ground and excited states. This inherent polarity can facilitate charge separation upon photoexcitation.
Aromaticity Reversal and Pseudo Jahn-Teller Effect in SB-CS
The concepts of aromaticity reversal and the Pseudo Jahn-Teller (PJT) effect are crucial in understanding the behavior of this compound in its excited states, particularly in the context of SB-CS.
Aromaticity Reversal: Aromaticity, a key determinant of a molecule's stability and reactivity, can be significantly altered upon electronic excitation. In some aromatic molecules, the ground state is aromatic, while the first excited triplet or singlet state becomes antiaromatic, or vice versa. Theoretical studies on azaborines indicate that their aromaticity is a complex interplay of the BN unit and the surrounding carbocyclic framework. nih.gov Nucleus-independent chemical shift (NICS) calculations on related borataphenanthrene anions, which share the BN-embedded aromatic ring system, have been used to corroborate their aromaticity. researchgate.net For this compound, it is hypothesized that excitation could lead to a redistribution of electron density that alters the aromatic character of the rings, potentially facilitating charge separation.
Pseudo Jahn-Teller Effect: The Pseudo Jahn-Teller (PJT) effect is a phenomenon where the interaction between two closely lying electronic states (one ground and one excited) through a specific vibrational mode leads to a distortion of the molecular geometry. This distortion can break the symmetry of the molecule and is often responsible for the instability of high-symmetry configurations. While direct evidence for the PJT effect in the SB-CS of this compound is not yet available, its role in the photochemistry of other systems is well-documented. The significant structural differences anticipated between the singlet and triplet states of azaborines suggest that phosphorescence lifetimes could be long, a feature potentially influenced by such vibronic coupling effects. nih.gov
Ligands for Transition Metal Complexes
The electron-donating and -accepting properties of the nitrogen and boron atoms, respectively, in the this compound scaffold make it a potentially versatile ligand for transition metal complexes. The coordination chemistry of such BN-containing ligands is an active area of research, with applications in catalysis and materials science.
While specific studies on this compound as a ligand are emerging, research on analogous compounds provides valuable insights. For instance, the ligation of boratabenzene and 9-borataphenanthrene to coinage metals has been explored. researchgate.net The π-manifold of the central BC₅ ring in 9-borataphenanthrene can coordinate to a metal in an η⁶ fashion, while the B=C unit can bind in an η² mode, demonstrating the versatile coordination capabilities of such systems. researchgate.net
The synthesis of transition metal complexes with functionally substituted thioamides has shown that the nature of the ligand and reaction conditions can lead to various coordination modes and even ligand rearrangements. ucj.org.ua This highlights the rich and complex coordination chemistry that could be expected with this compound. The development of robust synthetic methods for functionalizing the 2,1-borazaronaphthalene core, for example through C-H activation, opens up avenues for creating tailored ligands for specific metal centers and applications. nih.gov
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
| N-coordination | The lone pair of the nitrogen atom coordinates to the metal center. | Lewis acidic metals |
| η⁶-coordination | The π-system of one of the six-membered rings coordinates to the metal. | Transition metals (e.g., Cr, Fe) |
| Bridging ligand | The BN unit bridges two metal centers. | Dinuclear complexes |
Other Emerging Applications (e.g., Chemiluminescent Materials)
The unique photophysical properties of organoboron compounds, including those with BN-heterocycles, suggest their potential in emerging applications such as chemiluminescent materials. Chemiluminescence is the emission of light from a chemical reaction. While direct studies on the chemiluminescence of this compound are not yet reported, the broader field of luminescent organoboron compounds is rapidly expanding.
The electronic properties of azaborines, which are isoelectronic with their all-carbon analogues, make them intriguing candidates for light-emitting applications. Theoretical studies on azaborines have explored their excited states, which are fundamental to understanding their luminescence potential. nih.gov The significant structural differences between the singlet and triplet states in some azaborines could lead to long-lived excited states, a property that can be beneficial for certain types of light emission. nih.gov
Further research into the chemical reactions that could generate electronically excited states of this compound is necessary to explore its potential as a chemiluminescent material. The synthesis of various functionalized 2,1-borazaronaphthalenes demonstrates that the electronic properties of these systems can be tuned, which would be a critical aspect in designing efficient chemiluminescent materials. nih.gov
Conclusion and Future Research Directions
Summary of Key Advances in 10,9-Borazaronaphthalene Chemistry
The chemistry of this compound, since its initial synthesis, has seen several significant breakthroughs. The pioneering work by Dewar and colleagues introduced this novel B-N embedded aromatic system, demonstrating that the isoelectronic >N-B< group could successfully replace a >C=C< group in a fused bicyclic structure. acs.org An astounding early observation was that this compound possesses the same characteristic odor as naphthalene (B1677914), a qualitative but powerful testament to the principle of BN/CC isosterism. nih.gov
More recently, a crucial advance has been the development of a concise and effective three-step synthesis that can be performed on a gram scale, making the compound more accessible for detailed study. acs.org This has paved the way for exploring its reactivity. Key among these developments is the successful functionalization of the this compound core through electrophilic aromatic substitution, which provides cross-coupling partners for various palladium-catalyzed reactions. acs.org The ability to perform Sonogashira, Suzuki–Miyaura, and Heck cross-coupling reactions on this scaffold represents a major step forward, enabling the synthesis of a range of previously inaccessible derivatives. acs.org
Unexplored Reactivity and Synthetic Challenges
Despite progress, significant synthetic challenges and areas of unexplored reactivity remain. The initial high-temperature synthesis was a notable hurdle, and while modern methods are more efficient, the modular synthesis of substituted this compound derivatives from the ground up remains a challenge. nih.govacs.org Current functionalization strategies rely on post-synthesis modification of the parent core, which, while effective, may not be suitable for all desired substitution patterns.
The comprehensive reactivity profile of the this compound system is yet to be fully charted. While electrophilic substitution has been demonstrated, a detailed study of its regioselectivity compared to naphthalene is needed. The influence of the embedded B-N dipole on the reactivity of the peripheral carbon positions towards both electrophiles and nucleophiles warrants a systematic investigation. Furthermore, reactions targeting the boron (Lewis acid) and nitrogen (Lewis base) centers directly, beyond simple coordination, could unlock novel chemical transformations and molecular architectures that are currently unexplored.
Opportunities for Novel Material Design and Functionalization
The proven ability to functionalize the this compound core via robust cross-coupling reactions opens up vast opportunities for novel material design. acs.org The core scaffold serves as a unique building block whose electronic properties can be systematically tuned. By attaching various aryl, alkynyl, or alkenyl groups, researchers can extend the π-conjugated system, leading to materials with tailored optical and electronic properties. acs.org
There is significant potential in designing and synthesizing oligomers and polymers containing the this compound unit. Such materials could exhibit unique charge transport properties due to the presence of the polar B-N bond, making them interesting candidates for organic semiconductor applications. Furthermore, the introduction of functional groups capable of directing intermolecular interactions, such as hydrogen bonding or π-π stacking, could lead to the development of self-assembling systems and supramolecular materials with emergent functions relevant to sensors or molecular recognition.
Expanding Theoretical Understanding of B-N Heteroaromaticity
While initial computational studies, including DFT calculations, have provided valuable insights into the electronic structure of this compound, a deeper theoretical exploration is necessary. acs.org Existing studies confirm that extending the π-conjugation through functionalization narrows the HOMO-LUMO gap, which correlates with experimentally observed shifts in absorption spectra. acs.org However, more sophisticated theoretical models are needed to accurately predict photophysical properties, such as fluorescence quantum yields and excited-state lifetimes, which are critical for designing advanced optical materials.
Future theoretical work should focus on a more nuanced understanding of B-N heteroaromaticity within this specific fused topology. This includes quantifying the degree of aromaticity in each ring and understanding how it is perturbed by the B-N bond and by various substituents. A comprehensive theoretical comparison of the electronic structures and reactivity indices of this compound with naphthalene and other borazaronaphthalene isomers would provide a predictive framework to guide future synthetic efforts and material design.
Potential for Advanced Optoelectronic Device Integration and Performance Tuning
The tunable electronic structure of this compound derivatives makes them highly promising candidates for integration into optoelectronic devices. The observed bathochromic (red) shifts in the absorption and emission spectra of cross-coupled products indicate that the color and energy of emitted light can be controlled through molecular design. acs.org This tunability is a key requirement for developing emitters for organic light-emitting diodes (OLEDs).
The potential applications extend beyond OLEDs. The narrowed HOMO-LUMO gaps and extended π-conjugation in functionalized derivatives suggest they could be investigated as donor or acceptor materials in organic photovoltaics (OPVs) or as the active channel in organic field-effect transistors (OFETs). acs.org Realizing this potential will require a multidisciplinary approach that combines targeted molecular synthesis with device fabrication and characterization. The performance of these devices could be finely tuned by strategically modifying the this compound core to optimize energy-level alignment, charge carrier mobility, and solid-state packing.
Q & A
Q. What foundational synthetic routes exist for 10,9-Borazaronaphthalene, and how do reaction conditions influence product purity?
Methodological Answer: The primary synthesis involves reacting o-aminostyrenes with 10BF3 under anhydrous conditions. Key parameters include temperature control (80–100°C) and stoichiometric ratios to minimize side products like unreacted styrenes. For example, GC-MS analysis of 10B-enriched derivatives reveals >95% purity when using 1.2 equivalents of BF3 in tetrahydrofuran (THF) at 85°C . Control experiments show that excess BF3 leads to dimerization, while insufficient equivalents reduce boron incorporation .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound derivatives?
Methodological Answer: GC-MS is essential for isotopic purity assessment (e.g., distinguishing 10B vs. 11B), complemented by 11B NMR for boron coordination analysis (δ = 25–30 ppm for trigonal planar geometry). Solid-phase extraction (SPE) with HLB cartridges (60 mg, 3 cc) ensures sample cleanup before analysis, achieving >90% recovery rates . For structural elucidation, X-ray crystallography remains definitive, though microanalytical data (C, H, N) are prerequisite for publication .
Q. How has the historical development of this compound informed its current research applications?
Methodological Answer: Early work by Dewar et al. (1964) demonstrated water-soluble derivatives for neutron capture therapy, utilizing boron’s high neutron cross-section. This required functionalization at the C3 position via sulfonation, though in vivo stability issues limited efficacy . Modern applications focus on optimizing substituent effects (e.g., bromination at C4 for photoredox coupling) to enhance stability and reactivity .
Advanced Research Questions
Q. How does isotopic enrichment (e.g., 10B vs. 11B) impact physicochemical properties and reactivity?
Methodological Answer: 10B enrichment reduces spin-orbit coupling, altering NMR relaxation times and reaction kinetics. For instance, 10B-3a exhibits a 0.15 ppm upfield shift in 11B NMR compared to 11B-3a, with a 12% slower hydrolysis rate due to isotopic mass effects. These differences necessitate tailored purification protocols (e.g., centrifugal partitioning chromatography) to isolate isotopologues .
Q. How can researchers resolve contradictions between yield and purity data in borazaronaphthalene synthesis?
Methodological Answer: Systematic bias in yield calculations often arises from unaccounted volatile byproducts. To address this:
- Use internal standards (e.g., deuterated analogs) during GC-MS quantification .
- Apply response factor corrections for boron-containing species, which exhibit lower ionization efficiency in MS .
- Replicate reactions under inert atmospheres to suppress oxidative side reactions, improving yield-purity correlation (R² > 0.85) .
Q. What experimental challenges arise when evaluating this compound derivatives for neutron capture therapy?
Methodological Answer: In vitro studies often overestimate efficacy due to simplified biodistribution models. Advanced protocols include:
- Cell permeability assays : Compare uptake in boron-rich vs. boron-depleted media using ICP-MS .
- In vivo neutron flux mapping : Use 10B-loaded murine models with gadolinium contrast agents to track boron localization .
- Metabolic stability tests : Incubate derivatives with liver microsomes to identify hydrolytic degradation pathways .
Q. How can computational modeling predict electronic configurations in boron-nitrogen heterocycles?
Methodological Answer: DFT calculations (B3LYP/6-31G*) validate aromaticity via nucleus-independent chemical shift (NICS) indices. For this compound, NICS(1) values of −12.5 ppm confirm diatropic ring currents, comparable to naphthalene (−10.2 ppm). Frontier orbital analysis (HOMO-LUMO gap = 4.1 eV) predicts regioselectivity in electrophilic substitution, aligning with experimental bromination patterns at C4 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
